1-[4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Description
1-[4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is a useful research compound. Its molecular formula is C27H28ClN5O and its molecular weight is 474.01. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound “1-[4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile” belongs to the class of benzimidazoles . Benzimidazoles are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels . The specific target of this compound would depend on its exact structure and functional groups.
Mode of Action
The mode of action of benzimidazoles can vary widely depending on their specific structure and target. They can act as inhibitors, activators, or modulators of their target proteins . The exact mode of action of “this compound” would need to be determined experimentally.
Biochemical Pathways
Benzimidazoles can affect a variety of biochemical pathways depending on their target. For example, some benzimidazoles have been found to inhibit the formation of microtubules, affecting cell division and growth .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of a compound depend on its chemical structure. Benzimidazoles, in general, are well absorbed and widely distributed in the body . .
Result of Action
The molecular and cellular effects of a compound depend on its mode of action and biochemical pathways it affects. Some benzimidazoles, for example, can cause cell death by disrupting microtubule formation .
Biological Activity
1-[4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).
Chemical Structure
The compound can be represented by the following structural formula:
Molecular Weight: 425.94 g/mol
SMILES Notation: COc1ccc(Cl)cc1CN2CCN(CC2)c3cc(C#N)nc4ccccc4n34
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including our compound of interest. Benzimidazoles are known for their diverse biological activities, particularly their anticancer effects. The following table summarizes key findings regarding the anticancer activity of related compounds:
Compound | Cell Line Tested | % Inhibition | Mechanism of Action |
---|---|---|---|
5a | MCF-7 | 95% | ROS-mediated apoptosis |
4b | A549 | 77% | DNA intercalation |
7b | HeLa | 70% | Topoisomerase inhibition |
These findings indicate that compounds with similar structures to our target compound exhibit significant cytotoxic effects against various cancer cell lines, suggesting a promising avenue for further research.
The mechanism through which benzimidazole derivatives exert their anticancer effects often involves the induction of oxidative stress in cancer cells. The generation of reactive oxygen species (ROS) leads to cellular damage and apoptosis. For instance, compound 5a was shown to increase superoxide dismutase activity while decreasing catalase and glutathione peroxidase activities, indicating a shift toward oxidative stress that promotes cancer cell death .
Structure-Activity Relationship (SAR)
The SAR analysis of benzimidazole derivatives has revealed critical insights into how structural modifications influence biological activity. Key points include:
- Substituents at the 5-position: The presence of halogen atoms (e.g., chlorine) enhances anticancer activity.
- Piperazine moiety: This functional group is crucial for receptor binding and enhances solubility.
- Carbonitrile group: This group is associated with increased potency against specific cancer types.
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized several new benzimidazole derivatives and evaluated their cytotoxicity against human cancer cell lines. Among these, compounds with similar piperazine substitutions showed enhanced growth inhibition compared to standard chemotherapeutics like cisplatin .
- Pharmacological Reviews : A comprehensive review highlighted various benzimidazole derivatives' pharmacological properties, noting their effectiveness against cancer, inflammation, and microbial infections . This underscores the versatility of this chemical class.
Properties
IUPAC Name |
1-[4-[(5-chloro-2-methoxyphenyl)methyl]piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28ClN5O/c1-3-6-19-16-26(33-24-8-5-4-7-23(24)30-27(33)22(19)17-29)32-13-11-31(12-14-32)18-20-15-21(28)9-10-25(20)34-2/h4-5,7-10,15-16H,3,6,11-14,18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXAKORZPARTDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCN(CC4)CC5=C(C=CC(=C5)Cl)OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.